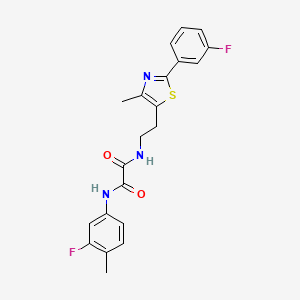

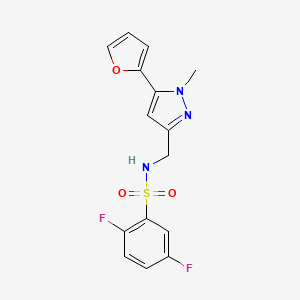

3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” is a derivative of benzothiazole . Benzothiazole derivatives are known for their broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis

The benzothiazole nucleus is formed by the fusion of the thiazole ring with a benzene ring . The molecular weight of a similar compound, “4-Bromo-6-fluoro-1,3-benzothiazol-2-amine”, is 247.09 .Chemical Reactions Analysis

Benzothiazole derivatives are effective against various types of cancer cell lines through a multitude of mechanisms, some of which are poorly studied or understood . The inhibition of tumour associated CAs by benzothiazole derivatives is better investigated and such compounds may serve as anticancer leads for the development of agents effective against hypoxic tumours .科学的研究の応用

Fluorescence and Light Emitting Properties

3-Bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide and its derivatives exhibit significant fluorescence properties. For instance, certain derivatives were found to emit blue light in the region between 450 to 495 nm, indicating potential applications in light-emitting devices and fluorescence studies (Mahadevan, 2014).

Synthesis and Pharmacological Evaluation

A range of 1,3-benzothiazol-2-yl benzamides, which includes compounds similar to 3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide, were synthesized and evaluated for various pharmacological properties. Although pharmacological uses were studied, the synthesis process and chemical structure analysis of these compounds contribute significantly to the field of organic chemistry (Rana, 2008).

Antimicrobial Screening

Some derivatives of 3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide were synthesized and screened for antimicrobial activity. These studies provide insights into the antimicrobial properties of the compounds, potentially leading to applications in combating microbial infections (Jagtap, 2010).

Copper-Catalyzed Synthesis Processes

The compound and its derivatives have been utilized in copper-catalyzed intramolecular cyclization processes. These methods of synthesis are important for the development of complex organic compounds and have implications in various fields of chemical research (Wang, 2008).

Biological and Pharmacological Screening

Various biological and pharmacological screenings were performed on the compounds related to 3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide. These studies help in understanding the biological activities of these compounds and their potential therapeutic applications (Patel, 2009).

Crystal Structure and Theoretical Studies

The crystal structures of similar compounds have been extensively studied, providing valuable information on molecular arrangement and interactions. These studies are crucial for understanding the properties of the compound and for designing materials with specific characteristics (Suchetan, 2016).

将来の方向性

特性

IUPAC Name |

3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrFN2OS/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXXJYXIKLYQKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrFN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

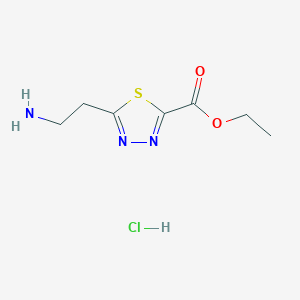

![Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride](/img/structure/B2418445.png)

![6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-[2-(Oxiran-2-ylmethoxy)phenyl]-4-phenyl-1,2,4-triazole](/img/structure/B2418451.png)

![4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide](/img/structure/B2418454.png)